
Meperfluthrin-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Meperfluthrin-d3 is a stable isotope-labeled compound, specifically a deuterated form of meperfluthrin. It is a synthetic pyrethroid insecticide known for its high efficacy in controlling mosquito populations. The molecular formula of this compound is C17H13D3Cl2F4O3, and it has a molecular weight of 418.23 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Meperfluthrin-d3 involves the esterification of (1R,3S)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid with 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzyl alcohol. The reaction is typically carried out in the presence of a water-containing organic solvent and a catalyst in a high-pressure kettle. The water generated during the reaction is removed using the organic solvent, facilitating a direct esterification process .
Industrial Production Methods: The industrial production of this compound follows a clean synthesis process that ensures high conversion rates of the alcohol component, easy separation and recovery of the catalyst, and minimal waste generation. This method aligns with the principles of green chemistry, making it environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: Meperfluthrin-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Halogen atoms in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Meperfluthrin-d3 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of pyrethroid insecticides.
Biology: Employed in studies investigating the effects of insecticides on various biological systems, including insect physiology and behavior.
Medicine: Research on the toxicological effects of pyrethroids, including their impact on human health and potential therapeutic applications.
Industry: Utilized in the development of new insecticidal formulations and products for pest control
Mechanism of Action
Meperfluthrin-d3 exerts its insecticidal effects by targeting the voltage-gated sodium channels in the nerve membranes of insects. It alters the gating properties of these channels, causing prolonged depolarization and repetitive firing of the neurons. This leads to paralysis and eventual death of the insect. The compound’s high efficacy is attributed to its ability to rapidly knock down and kill insects upon contact or inhalation .
Comparison with Similar Compounds
Permethrin: Another pyrethroid insecticide with similar mechanisms of action but different chemical structure.
Cyfluthrin: Known for its high potency and broad-spectrum insecticidal activity.
Deltamethrin: A highly effective pyrethroid used in various pest control applications.
Uniqueness of Meperfluthrin-d3: this compound is unique due to its deuterated form, which provides enhanced stability and allows for precise analytical measurements. Its high efficacy, low toxicity to non-target organisms, and environmentally friendly production methods further distinguish it from other pyrethroids .
Properties
CAS No. |
1386987-86-5 |
|---|---|
Molecular Formula |
C17H16Cl2F4O3 |
Molecular Weight |
418.224 |
IUPAC Name |
[2,3,5,6-tetrafluoro-4-(trideuteriomethoxymethyl)phenyl]methyl (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C17H16Cl2F4O3/c1-17(2)9(4-10(18)19)11(17)16(24)26-6-8-14(22)12(20)7(5-25-3)13(21)15(8)23/h4,9,11H,5-6H2,1-3H3/t9-,11+/m1/s1/i3D3 |
InChI Key |
MWFQAAWRPDRKDG-CNRQAUTJSA-N |
SMILES |
CC1(C(C1C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)C=C(Cl)Cl)C |
Synonyms |
(1R,3S)-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic Acid [2,3,5,6-Tetrafluoro-4-(methoxymethyl)phenyl]methyl Ester-d3; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



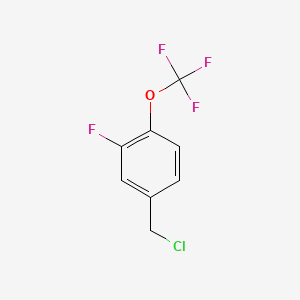
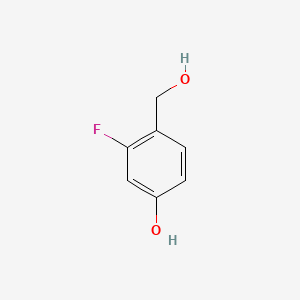
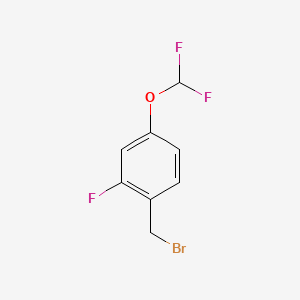
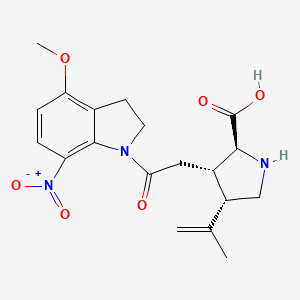
![3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B565840.png)

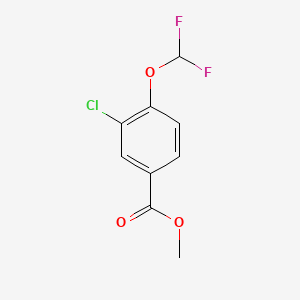
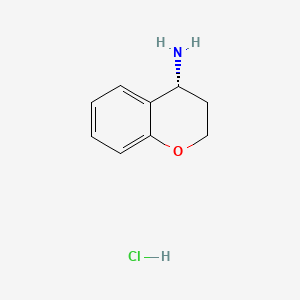

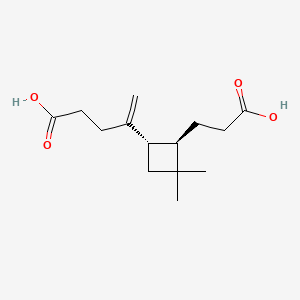
![(7R,8S,9R,10S)-9-Bromo-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,10-triol](/img/structure/B565850.png)
![3,6-Dihydro-6,6-diMethyl-2-propyl-3-[[2'-[2-(triphenylMethyl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]Methyl]-4H-furo[3,4-d]iMidazol-4-one](/img/structure/B565851.png)
